2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with benzyl, hydroxy, and methyl groups, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 5-benzyl-4-hydroxy-6-methylpyrimidine-2-thiol with 3-methylphenylacetyl chloride under basic conditions to form the desired acetamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The benzyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-CHLOROPHENYL)ACETAMIDE
- **2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
2-[(5-BENZYL-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both sulfanyl and acetamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(11-14)23-19(25)13-27-21-22-15(2)18(20(26)24-21)12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMGBZXHVCXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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